N-[2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-YL)phenyl]-2,3-dihydro-1,4-benzodioxin-2-carboxamide
N-[2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-YL)phenyl]-2,3-dihydro-1,4-benzodioxin-2-carboxamide
SR3677 is an isoform-selective inhibitor of ROCK2 kinase activity.
Brand Name:
Vulcanchem
CAS No.:
1072959-67-1
VCID:
VC0543811
InChI:
InChI=1S/C22H24N4O4/c1-26(2)9-10-28-20-11-15(16-12-23-24-13-16)7-8-17(20)25-22(27)21-14-29-18-5-3-4-6-19(18)30-21/h3-8,11-13,21H,9-10,14H2,1-2H3,(H,23,24)(H,25,27)
SMILES:
CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3COC4=CC=CC=C4O3
Molecular Formula:
C22H24N4O4
Molecular Weight:
408.4 g/mol
N-[2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-YL)phenyl]-2,3-dihydro-1,4-benzodioxin-2-carboxamide
CAS No.: 1072959-67-1
Inhibitors
VCID: VC0543811
Molecular Formula: C22H24N4O4
Molecular Weight: 408.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1072959-67-1 |
---|---|
Product Name | N-[2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-YL)phenyl]-2,3-dihydro-1,4-benzodioxin-2-carboxamide |
Molecular Formula | C22H24N4O4 |
Molecular Weight | 408.4 g/mol |
IUPAC Name | N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Standard InChI | InChI=1S/C22H24N4O4/c1-26(2)9-10-28-20-11-15(16-12-23-24-13-16)7-8-17(20)25-22(27)21-14-29-18-5-3-4-6-19(18)30-21/h3-8,11-13,21H,9-10,14H2,1-2H3,(H,23,24)(H,25,27) |
Standard InChIKey | OQWZIAVXCYIZNN-UHFFFAOYSA-N |
SMILES | CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3COC4=CC=CC=C4O3 |
Canonical SMILES | CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3COC4=CC=CC=C4O3 |
Appearance | Solid powder |
Description | SR3677 is an isoform-selective inhibitor of ROCK2 kinase activity. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | SR3677; SR-3677; SR 3677; |
Reference | 1: Vieira GM, Roberto GM, Lira RC, Engel EE, Tone LG, Brassesco MS. Prognostic value and functional role of ROCK2 in pediatric Ewing sarcoma. Oncol Lett. 2018 Feb;15(2):2296-2304. doi: 10.3892/ol.2017.7571. Epub 2017 Dec 8. PubMed PMID: 29434937; PubMed Central PMCID: PMC5777092. 2: Kasahara DI, Mathews JA, Park CY, Cho Y, Hunt G, Wurmbrand AP, Liao JK, Shore SA. ROCK insufficiency attenuates ozone-induced airway hyperresponsiveness in mice. Am J Physiol Lung Cell Mol Physiol. 2015 Oct 1;309(7):L736-46. doi: 10.1152/ajplung.00372.2014. Epub 2015 Aug 14. PubMed PMID: 26276827; PubMed Central PMCID: PMC4593838. 3: Herskowitz JH, Feng Y, Mattheyses AL, Hales CM, Higginbotham LA, Duong DM, Montine TJ, Troncoso JC, Thambisetty M, Seyfried NT, Levey AI, Lah JJ. Pharmacologic inhibition of ROCK2 suppresses amyloid-β production in an Alzheimer's disease mouse model. J Neurosci. 2013 Dec 4;33(49):19086-98. doi: 10.1523/JNEUROSCI.2508-13.2013. PubMed PMID: 24305806; PubMed Central PMCID: PMC3850036. |
PubChem Compound | 25093235 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume